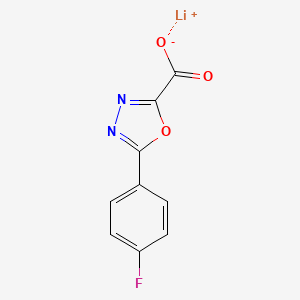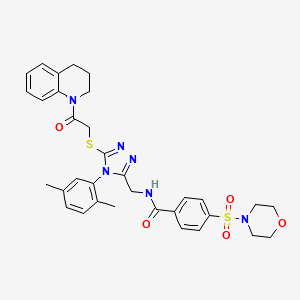
6-bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound notable for its extensive applications in scientific research, including chemistry, biology, and medicine. Its structure consists of a quinazoline backbone with various substituents that confer unique reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common route starts with the bromination of quinazoline derivatives, followed by the introduction of the butyl side chain through alkylation reactions. The subsequent steps involve selective functional group transformations, such as oxidation and amide bond formation, under controlled conditions like the use of specific solvents and catalysts to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound might be optimized to include cost-effective and scalable reactions, such as continuous flow chemistry techniques or using less expensive reagents. Emphasis is placed on optimizing reaction times, temperatures, and purification processes to achieve a high-quality product suitable for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can involve reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions may occur at the quinazoline core or on the side chains, utilizing reagents like halides or sulfonates.
Common Reagents and Conditions: Reactions typically occur under conditions tailored to the compound's stability and reactivity. For example, using inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions, or employing specific temperatures and solvents to facilitate certain transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidative transformations might yield quinazoline-N-oxides, while reductions can lead to partially saturated derivatives.
Aplicaciones Científicas De Investigación
This compound's diverse functionality makes it valuable in various fields:
Chemistry: Used as an intermediate for synthesizing other complex molecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.
Industry: Can be part of material science research, contributing to the development of new materials with specific properties.
Mecanismo De Acción
The compound's biological effects are often mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to observed effects. For instance, the quinazoline moiety might interact with certain kinases, inhibiting their activity and impacting cell signaling pathways.
Comparación Con Compuestos Similares
Compared to other compounds in its class, 6-bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione is unique in its specific substituents which confer distinct reactivity and biological activity. Similar compounds include:
4-aminoquinazolines
6-chloroquinazolines
These analogs might share core structural features but differ in their side chains and functional groups, resulting in different chemical and biological properties.
Hopefully, this deep dive into the compound enlightens you a bit! Got any more specifics you're curious about?
Propiedades
IUPAC Name |
6-bromo-3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c24-18-8-9-20-19(15-18)22(29)27(23(30)25-20)12-4-7-21(28)26-13-10-17(11-14-26)16-5-2-1-3-6-16/h1-3,5-6,8-10,15H,4,7,11-14H2,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQTZYPGQUIDAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2361889.png)
![5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2361891.png)
![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)
![2-cyclopropyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2361893.png)




![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)



